![molecular formula C12H19N5O B2936701 N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide CAS No. 685108-59-2](/img/structure/B2936701.png)
N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide is a versatile intermediate in organic synthesis. It has been utilized in the synthesis of novel thiophene-2-carboxaldehyde derivatives with potential antibacterial, antifungal, and anticancer activities. These compounds exhibit strong binding characteristics to proteins such as Human Serum Albumin (HSA), which were explored through optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016).
Antimicrobial and Antiviral Activities
Derivatives of N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide have been synthesized for their potential antimicrobial and antiviral activities. For instance, benzamide-based 5-aminopyrazoles demonstrated significant activity against the H5N1 avian influenza virus, showing the versatility of the compound's derivatives in addressing viral pathogens (Hebishy et al., 2020).
Anticancer Properties
The anticancer potential of derivatives of N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide has been a subject of interest. Studies have shown that certain thiophene-2-carboxamide Schiff base derivatives exhibit inhibitory activities against cholinesterase enzymes, suggesting a role in cancer treatment through the modulation of enzyme activity (Kausar et al., 2021).
Enzyme Inhibition
The compound and its derivatives have been explored for their enzyme inhibition capabilities, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research suggests potential applications in the treatment of diseases associated with enzyme dysfunction, such as Alzheimer's disease (Krátký et al., 2020).
Metal Complex Formation
Research into the formation of metal complexes with N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide derivatives has revealed their potential in various biological applications. These complexes have been characterized and evaluated for their antibacterial, antifungal, and DNA cleavage activities, showcasing the compound's utility in developing new therapeutic agents (Nagesh & Mruthyunjayaswamy, 2015).
Mechanism of Action
Target of Action
The primary target of 3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division .
Mode of Action
The compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the phosphorylation process .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. These pathways are fundamental in innate immunity, inflammation, and hematopoiesis . Dysregulation of these pathways is frequently observed in immune disease and cancer .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cell signaling, which can inhibit cell growth and division . This makes the compound a potential therapeutic agent for conditions like leukemia .
properties
IUPAC Name |
1-amino-3-[4-(4-methylpiperazin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)14-12(18)15-13/h2-5H,6-9,13H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZMCWJRFRJSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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